4-Ferrocenyl-4-oxobutyric Acid

概要

説明

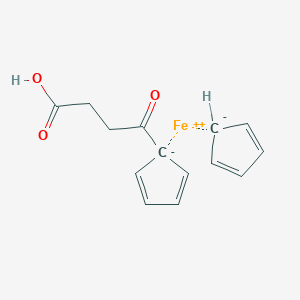

4-Ferrocenyl-4-oxobutyric Acid is an organometallic compound that features a ferrocene moiety attached to a butyric acid chain. Ferrocene, a well-known metallocene, consists of an iron atom sandwiched between two cyclopentadienyl rings. The incorporation of the ferrocene unit into organic molecules imparts unique redox properties, making such compounds valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ferrocenyl-4-oxobutyric Acid typically involves the following steps:

Ferrocene Acylation: The initial step involves the acylation of ferrocene using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields a ferrocenyl ketone intermediate.

Chain Extension: The ferrocenyl ketone is then subjected to a chain extension reaction using a suitable reagent like malonic acid or its derivatives. This step involves the formation of a carbon-carbon bond, extending the carbon chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

化学反応の分析

Oxidation Reactions

The ferrocene (Fe(C₅H₅)₂) unit undergoes reversible one-electron oxidation to form ferrocenium species (Fe⁺(C₅H₅)₂), enabling applications in electrochemical sensing and catalysis.

Reduction Reactions

The carbonyl group in the butyric acid chain is reducible to secondary alcohols, while the ferrocene moiety remains unaffected under mild conditions.

Example Reaction:

- Conditions : Sodium borohydride in ethanol at 0–60°C .

- Yield : 98% (isolated as orange solids after extraction) .

- Mechanism : Hydride attack at the carbonyl carbon, followed by protonation.

Substitution Reactions

Electrophilic substitution occurs on the cyclopentadienyl rings, primarily at the para positions relative to the butyric acid substituent.

| Electrophile | Catalyst | Product | Notes |

|---|---|---|---|

| Br₂ | AlCl₃ | Mono-/di-brominated derivatives | Regioselectivity controlled by steric effects . |

| I₂ | H₂SO₄ | Iodoferrocenyl analogs | Requires elevated temperatures (80°C) . |

Carboxylation and Friedel-Crafts Reactions

4-FOBA participates in AlCl₃-catalyzed Friedel-Crafts acylation with aromatic hydrocarbons (e.g., toluene), forming hybrid aryl-ferrocenyl ketones .

Mechanism :

- Formation of a seven-membered ring intermediate with AlCl₃ .

- Acylation of the aromatic ring via electrophilic attack.

Staudinger Ligation

The carboxylic acid group forms active esters (e.g., NHS esters) for conjugation with biomolecules.

Key Application :

- Reaction with iminophosphorane-functionalized nucleosides yields ferrocene-labeled uridine derivatives .

- Conditions : Acetonitrile/dioxane (1:1), 0°C, 1–2 hours .

- Yield : Quantitative conversion (TLC monitoring) .

Dehydration and Cyclization

Under acidic conditions, 4-FOBA undergoes intramolecular dehydration to form ansa-ferrocene derivatives.

Photocatalytic Activity

4-FOBA-derived metal-organic frameworks (MOFs) exhibit CO₂ reduction capabilities:

| Material | Conditions | Products | Efficiency |

|---|---|---|---|

| In-FcDCA MOF | Visible light, H₂O/CH₃CN | CO, H₂ | CO selectivity: 87% . |

Mechanism : Photoinduced electron transfer from ferrocene to CO₂, facilitated by ligand-to-metal charge transfer (LMCT) .

Comparative Reactivity Table

科学的研究の応用

Chemical Applications

1. Redox-Active Compound:

FBA is utilized as a redox-active compound in electrochemical studies. Its ability to undergo reversible oxidation and reduction makes it valuable for investigating electron transfer processes, which are crucial in catalysis and biosensing applications.

2. Building Block for Synthesis:

FBA serves as a fundamental building block for synthesizing complex organometallic structures. Its derivatives are often employed in the creation of advanced materials with tailored properties for specific applications.

Biological Applications

1. Anticancer Properties:

Research has indicated that ferrocene-based compounds, including FBA, exhibit significant anticancer activity. Studies have focused on their efficacy against various cancer types, particularly breast and prostate cancers. The unique redox behavior of the ferrocene unit allows these compounds to interact with cellular targets effectively, potentially disrupting cancer cell proliferation .

2. Antimicrobial Activity:

FBA has been explored for its antimicrobial properties. Its mechanism involves the generation of reactive oxygen species (ROS), which can disrupt cellular processes in pathogenic organisms, making it a candidate for developing new antimicrobial agents .

3. Biosensing Applications:

Due to its redox properties, FBA is investigated as a biosensor component. It can facilitate the detection of biomolecules through electrochemical methods, enhancing sensitivity and specificity in diagnostic applications.

Medical Applications

1. Drug Development:

FBA is being researched for its potential in drug development, particularly in creating ferrocene-based pharmacophores that target cancer cells. The incorporation of FBA into drug molecules has shown promise in enhancing therapeutic efficacy while minimizing side effects .

2. Nanotechnology in Drug Delivery:

The use of FBA in nanocarriers for drug delivery systems has been explored extensively. Ferrocene-containing nanomaterials can deliver therapeutic agents directly to diseased cells, improving treatment outcomes and reducing systemic toxicity .

Industrial Applications

1. Material Science:

In materials science, FBA is utilized to develop advanced polymers and catalysts due to its stability and electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.

2. Rocket Propellant Enhancements:

Recent studies have indicated that derivatives of FBA can improve the performance of rocket propellants. The synthesis methods involving sodium borohydride have been optimized for large-scale production, highlighting the compound's potential commercial applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Redox-active compound | Used in electrochemical studies and synthesis of organometallic structures |

| Biology | Anticancer properties | Effective against breast and prostate cancers |

| Antimicrobial activity | Disrupts cellular processes in pathogens | |

| Biosensing | Facilitates detection of biomolecules | |

| Medicine | Drug development | Enhances efficacy of anticancer drugs |

| Nanotechnology | Improves targeted drug delivery systems | |

| Industry | Material science | Develops advanced polymers and catalysts |

| Rocket propellant enhancements | Optimizes performance through large-scale synthesis methods |

Case Studies

1. Anticancer Research:

A study highlighted the synthesis of ferrocene derivatives that target DNA in cancer cells, demonstrating significant cytotoxicity against various cancer lines while maintaining low toxicity to normal cells . This underscores the potential of FBA as a lead compound in anticancer drug development.

2. Electrochemical Sensors:

Research focused on developing electrochemical sensors using FBA as a label showed enhanced sensitivity for detecting glucose levels, indicating its applicability in diabetes management technologies .

作用機序

The mechanism of action of 4-Ferrocenyl-4-oxobutyric Acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in applications such as catalysis and biosensing. The compound can interact with molecular targets through its redox-active center, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

Ferrocene: The parent compound with two cyclopentadienyl rings bound to an iron atom.

Ferrocenylmethanol: A derivative with a hydroxymethyl group attached to the ferrocene moiety.

Ferrocenylacetic Acid: A compound with an acetic acid chain attached to the ferrocene unit.

Uniqueness

4-Ferrocenyl-4-oxobutyric Acid is unique due to the presence of both a ferrocene moiety and a butyric acid chain. This combination imparts distinct redox properties and chemical reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields highlight its versatility compared to other ferrocenyl derivatives .

生物活性

4-Ferrocenyl-4-oxobutyric acid (FBOA) is a compound with significant potential in various fields, particularly in biological applications due to its unique redox properties. This article explores the biological activity of FBOA, focusing on its mechanisms, applications in medicine, and research findings.

Overview of this compound

FBOA is a ferrocene derivative that combines the stability and electronic properties of ferrocene with a carboxylic acid functional group. This structure allows it to participate in redox reactions, making it a candidate for applications in biosensors and drug development. The compound is synthesized through a multi-step process involving ferrocene acylation, chain extension, and oxidation .

Biological Mechanisms

1. Anticancer Activity:

FBOA has been investigated for its anticancer properties, particularly against breast and prostate cancer cell lines. Studies indicate that ferrocene-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

2. Antimicrobial Properties:

Research has shown that FBOA exhibits significant antibacterial activity when conjugated with antibiotics. For instance, ferrocenyl-6-aminopenicillinic acid derivatives demonstrated strong inhibitory effects against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This suggests that FBOA can enhance the efficacy of existing antibiotics.

3. Redox Activity:

The redox-active nature of FBOA allows it to function as a biosensor. Its ability to undergo reversible oxidation makes it useful for detecting biological molecules through electrochemical methods .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity in Prostate Cancer Cells

In a study assessing the effects of FBOA on PC3 prostate cancer cells, it was found that treatment with 10 µM of the compound resulted in significant cytotoxicity. The compound localized within the mitochondria, leading to increased ROS production and subsequent cell death . These findings highlight the potential of FBOA as a targeted therapeutic agent in cancer treatment.

Case Study: Enhancement of Antibiotic Activity

FBOA was utilized to create bioconjugates with ampicillin. The resulting ferrocenyl-antibiotic conjugates showed enhanced antibacterial activity against resistant bacterial strains compared to their non-ferrocenyl counterparts. This suggests that incorporating ferrocene moieties can improve drug performance against resistant pathogens .

特性

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-4-hydroxy-4-oxobutan-1-olate;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYFWOWHTBEOSI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FeO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570698 | |

| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291-72-1 | |

| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-Ferrocenyl-4-oxobutyric acid in synthesizing these novel platensimycin derivatives?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the ferrocene-fused platensimycin derivative, (S,SP)-2b []. The researchers utilized its structure to introduce a ferrocene moiety into the target molecule. This is significant because the ferrocene group is thought to mimic the spatial occupancy of the tetracyclic cage found in naturally occurring platensimycin within the binding site of the target enzyme, FabF []. This suggests that incorporating ferrocene could be a viable strategy for developing new antibacterial agents.

Q2: Can you elaborate on the key step in the synthesis process where this compound plays a central role?

A2: The synthetic route employed a highly diastereoselective Michael addition reaction. In this crucial step, optically active planar-chiral ferrocene-fused cyclohexanone derivatives (derived from this compound) reacted with an acrylate ester []. This reaction enabled the researchers to build the core structure of the desired platensimycin derivative with high stereoselectivity, a critical factor for biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。